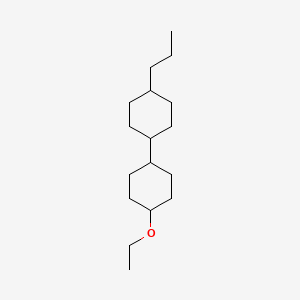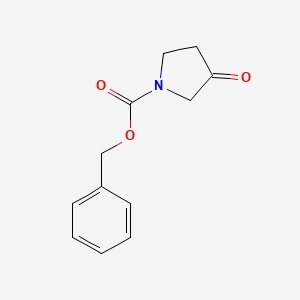
1-(4-硝基苯基)-1H-吡咯-2-甲醛
描述
1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It features a pyrrole ring substituted with a nitrophenyl group at the 1-position and an aldehyde group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-nitrobenzaldehyde and pyrrole.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods: While specific industrial production methods for 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 1-(4-aminophenyl)-1H-pyrrole-2-carbaldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(4-Aminophenyl)-1H-pyrrole-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific biological pathways.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the design of molecular probes and sensors for detecting specific biomolecules or environmental pollutants.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic transformations.
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Biochemical Pathways
Similar compounds, such as 2-chloro-4-nitrophenol, have been shown to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .
Pharmacokinetics
Similar compounds, such as apixaban, have been reported to have linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. For instance, the catalytic reduction of 4-nitrophenol, a compound with a similar nitrophenyl group, has been shown to be affected by various parameters, including the presence of alcohols in the reaction mixture . The addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate .
相似化合物的比较
1-(4-Nitrophenyl)-1H-pyrrole: Lacks the aldehyde group at the 2-position.
1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde: Has the aldehyde group at the 3-position instead of the 2-position.
1-(4-Aminophenyl)-1H-pyrrole-2-carbaldehyde: Features an amino group instead of a nitro group.
属性
IUPAC Name |
1-(4-nitrophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-8-11-2-1-7-12(11)9-3-5-10(6-4-9)13(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWFRXCIWBFGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340457 | |
| Record name | 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30186-41-5 | |
| Record name | 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)

![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)


![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)



